N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine
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Overview
Description
N,N’-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine is a complex organic compound characterized by its unique structure, which includes a furan ring and a dihydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine typically involves the condensation reaction of primary amines with carbonyl compounds, such as aldehydes or ketones . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,N’-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N,N’-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Industry: The compound may be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N,N’-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine involves its interaction with various molecular targets. The furan ring and dihydroxylamine group can form coordination complexes with metal ions, which can then interact with biological molecules like proteins and nucleic acids . These interactions can lead to various biological effects, including cytotoxicity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and Schiff bases, such as N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide .
Uniqueness
What sets N,N’-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine apart is its unique combination of a furan ring and a dihydroxylamine group, which provides it with distinct chemical and biological properties
Properties
CAS No. |
918893-57-9 |
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Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-[1-[furan-2-ylmethyl(2-hydroxyiminopropyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H17N3O3/c1-9(12-15)6-14(7-10(2)13-16)8-11-4-3-5-17-11/h3-5,15-16H,6-8H2,1-2H3 |
InChI Key |
PZHBRTRWGUZHAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CN(CC1=CC=CO1)CC(=NO)C |
Origin of Product |
United States |
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